molecular formula C18H26N2O2 B2510602 1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide CAS No. 900018-90-8

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide

Cat. No.: B2510602
CAS No.: 900018-90-8
M. Wt: 302.418
InChI Key: QEQOFOUYRVPXCE-UHFFFAOYSA-N
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Description

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an acetylphenyl group attached to the piperidine ring, along with a diethylcarboxamide moiety

Scientific Research Applications

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of 1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide are the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the termination of synaptic transmission by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

This compound interacts with its targets, hCAs and AChE, by inhibiting their activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes .

Biochemical Pathways

The inhibition of hCAs and AChE by this compound affects several biochemical pathways. The inhibition of hCAs can disrupt the regulation of pH and fluid balance in the body. On the other hand, the inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .

Pharmacokinetics

The compound’s ability to inhibit hcas and ache suggests that it can reach its targets in the body effectively

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on hCAs and AChE. By inhibiting these enzymes, the compound can alter physiological processes such as acid-base balance and nerve impulse transmission . These changes can have various effects on the body, depending on the extent of enzyme inhibition and the specific physiological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide typically involves the reaction of p-aminoacetophenone with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-19(5-2)18(22)16-10-12-20(13-11-16)17-8-6-15(7-9-17)14(3)21/h6-9,16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQOFOUYRVPXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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